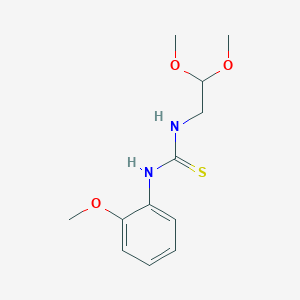
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea, also known as DMTU, is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit lipid peroxidation and reduce oxidative stress, which can lead to cell damage and inflammation.
Biochemical and Physiological Effects:
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neurodegeneration. In addition, 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea has several advantages for lab experiments. It is stable and easy to handle, making it a good candidate for in vitro studies. In addition, it has been shown to have low toxicity, making it a safe compound to use in animal studies. However, the use of 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea in vivo studies can be limited due to its poor solubility and bioavailability.
Zukünftige Richtungen
For the study of 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea include the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of new formulations and delivery methods.
Synthesemethoden
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea involves the reaction of 2-methoxyaniline with thiocarbonyldiimidazole, followed by reaction with 2,2-dimethoxyethylamine. The resulting product is purified using column chromatography to obtain pure 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea. This synthesis method has been widely used in research laboratories and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, 1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea has been studied for its neuroprotective effects and its ability to improve cognitive function.
Eigenschaften
Produktname |
1-(2,2-Dimethoxyethyl)-3-(2-methoxyphenyl)thiourea |
|---|---|
Molekularformel |
C12H18N2O3S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C12H18N2O3S/c1-15-10-7-5-4-6-9(10)14-12(18)13-8-11(16-2)17-3/h4-7,11H,8H2,1-3H3,(H2,13,14,18) |
InChI-Schlüssel |
HWRSSSDINQCADG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCC(OC)OC |
Kanonische SMILES |
COC1=CC=CC=C1NC(=S)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



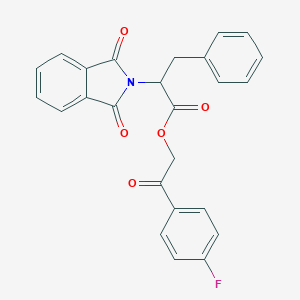
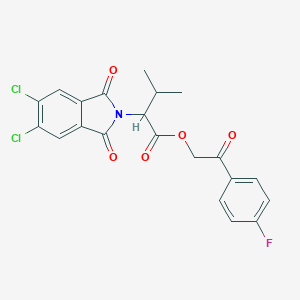
![Butyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215664.png)
![Isobutyl 4-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215665.png)
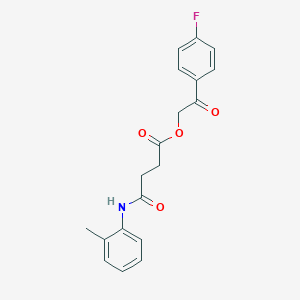
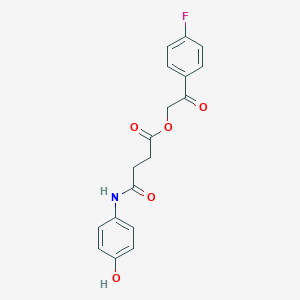
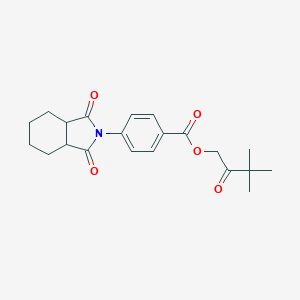
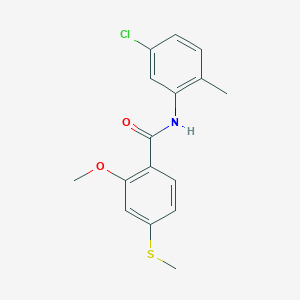
![3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215675.png)
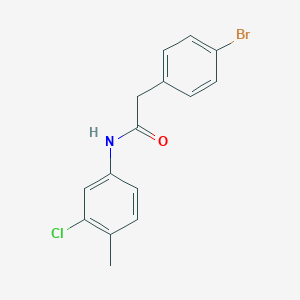
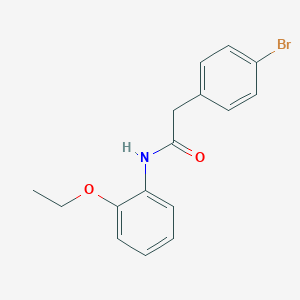
![3,4-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215679.png)
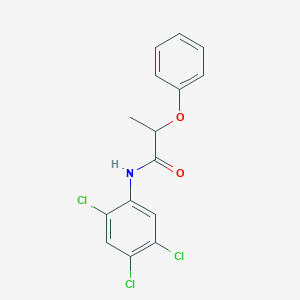
![2-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B215681.png)